molecular formula C19H18N4O2 B7445468 N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide

N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide

Cat. No.: B7445468
M. Wt: 334.4 g/mol
InChI Key: IMCLUHHAJXEXHZ-UHFFFAOYSA-N
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Description

N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of activated alkynes and aromatic amines in the presence of catalysts such as palladium or copper . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .

Mechanism of Action

The mechanism of action of N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can lead to various therapeutic effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide apart from other similar compounds is its unique structural features, which allow it to interact with a different set of molecular targets. This uniqueness makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-20-18(24)14-5-7-16(8-6-14)23-19(25)22-12-13-4-9-17-15(11-13)3-2-10-21-17/h2-11H,12H2,1H3,(H,20,24)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCLUHHAJXEXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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